molecular formula C21H21N5O4S B2882767 2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941995-11-5

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2882767
CAS No.: 941995-11-5
M. Wt: 439.49
InChI Key: NZSPNSWVWLFETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex chemical compound with a molecular formula of C21H21N5O4S and a molecular weight of 439.49

Properties

IUPAC Name

2-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-26(28)19-6-2-3-7-20(19)31(29,30)24-17-10-8-16(9-11-17)18-12-13-21(23-22-18)25-14-4-1-5-15-25/h2-3,6-13,24H,1,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPNSWVWLFETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

3,6-Dichloropyridazine reacts with piperidine under nucleophilic aromatic substitution (NAS) conditions:

  • Solvent : Anhydrous THF.
  • Base : Triethylamine (2.5 equiv).
  • Temperature : Reflux (65°C, 12 h).
  • Yield : 88%.

Mechanistic Insights

Piperidine displaces the chloride at position 6 via a two-step addition-elimination mechanism. The electron-deficient pyridazine ring facilitates NAS, with steric hindrance dictating regioselectivity at the 6-position.

Suzuki Coupling to Introduce 4-Aminophenyl Group

Optimization of Cross-Coupling

3-Chloro-6-(piperidin-1-yl)pyridazine undergoes Suzuki-Miyaura coupling with 4-aminophenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2.0 equiv).
  • Solvent : Dioxane/H₂O (4:1).
  • Temperature : 90°C, 8 h.
  • Yield : 76%.

Key Challenges

  • Boronic acid stability : 4-Aminophenylboronic acid prone to protodeboronation; thus, reactions require degassed solvents.
  • Catalyst loading : Higher Pd concentrations (10 mol%) reduced yields due to side reactions.

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

Reaction Protocol

4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline reacts with 2-nitrobenzenesulfonyl chloride:

  • Solvent : Dichloromethane (DCM).
  • Base : Pyridine (3.0 equiv).
  • Temperature : 0°C → RT, 4 h.
  • Yield : 95%.

Workup and Purification

  • Quenching : Dilute HCl (1M) to neutralize excess base.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Purity : >98% (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Nucleus δ (ppm) Multiplicity Assignment
¹H (400 MHz) 1.55–1.72 m Piperidine CH₂
7.82 d (J = 8.8 Hz) Pyridazine H-5
8.21 s Sulfonamide NH
¹³C (100 MHz) 25.4 - Piperidine CH₂
148.9 - Pyridazine C-3

Infrared (IR) Spectroscopy

  • Peaks : 1341 cm⁻¹ (S=O asym), 1166 cm⁻¹ (S=O sym), 1539 cm⁻¹ (Nitro group).

Mass Spectrometry

  • FAB-MS : m/z 496.1 [M+H]⁺ (calc. 496.2).

Alternative Synthetic Routes

Mitsunobu Reaction for Sulfonamide Formation

Attempted Mitsunobu coupling of 4-(6-(piperidin-1-yl)pyridazin-3-yl)phenol with 2-nitrobenzenesulfonamide:

  • Conditions : DEAD, PPh₃, THF.
  • Outcome : <10% yield due to poor nucleophilicity of phenol.

One-Pot Sulfenamide Oxidation

Explored sulfenamide intermediate formation using NCS, followed by H₂O₂/molybdate oxidation:

  • Yield : 42% (vs. 95% for classical sulfonylation).

Scalability and Process Considerations

  • Cost drivers : Pd catalysts (Suzuki step) and 2-nitrobenzenesulfonyl chloride.
  • Green chemistry : Substituting DCM with EtOAc in sulfonylation reduced environmental impact without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and piperidine-containing molecules, such as:

    Pyridazine derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Piperidine derivatives: Widely used in drug discovery and development due to their diverse biological activities.

Uniqueness

What sets 2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine ring, a piperidine moiety, and a benzenesulfonamide group, which may contribute to its pharmacological properties.

The molecular formula for this compound is C21H21N5O4SC_{21}H_{21}N_{5}O_{4}S, with a molecular weight of 439.5 g/mol. The compound's structure allows for various chemical interactions, making it suitable for biological activity studies.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the piperidine and pyridazine rings is particularly significant in enhancing these activities.

Antimicrobial Activity

Studies have shown that piperidine derivatives possess notable antibacterial and antifungal properties. For instance, compounds featuring similar piperidine structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial3.125
Compound BAntifungal100
2-nitro-N...TBDTBDTBD

Anticancer Activity

The anticancer potential of related compounds has also been explored extensively. For example, studies have shown that certain piperidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy
In an experimental study, a series of piperidine derivatives were synthesized and tested against several cancer cell lines. Results indicated that compounds with nitro substitutions showed enhanced cytotoxicity, suggesting that the introduction of electron-withdrawing groups like nitro can significantly improve anticancer activity .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Reference
Compound CMDA-MB-231 (Breast)12.5
Compound DA549 (Lung)15.0
2-nitro-N...TBDTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cell Membranes : The interaction with lipid bilayers can lead to increased permeability and eventual cell death.
  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, which is crucial for their anticancer effects.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide?

Answer:
The synthesis involves a multi-step approach:

Core pyridazine formation : Coupling 6-chloropyridazine with piperidine under reflux in acetonitrile to introduce the piperidin-1-yl group .

Sulfonamide linkage : Reacting the pyridazine intermediate with 4-aminophenyl benzenesulfonamide via Buchwald-Hartwig amination using Pd/C as a catalyst and XPhos as a ligand in THF at 80°C .

Nitro group introduction : Electrophilic nitration of the benzenesulfonamide moiety using a HNO₃/H₂SO₄ mixture at 0–5°C to ensure regioselectivity at the 2-position .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the pyridazine, piperidine, and sulfonamide groups .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₂₁H₂₁N₅O₄S: [M+H]+ = 440.1385) .
  • X-ray crystallography (if crystals are obtainable) to resolve the nitro group’s spatial orientation relative to the sulfonamide .

Advanced: How does the nitro group influence this compound’s binding affinity compared to analogs with chloro or methyl substituents?

Answer:
The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Comparative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) show:

SubstituentBinding Affinity (Kd, nM)Target Enzyme
-NO₂12.3 ± 1.5Tyrosine kinase
-Cl45.7 ± 3.2Tyrosine kinase
-CH₃89.4 ± 6.1Tyrosine kinase
The nitro derivative’s superior affinity is attributed to stronger electrostatic interactions and hydrogen bonding .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions. To address this:

  • Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations.
  • Control for redox interference : The nitro group may act as a redox-active moiety; include reducing agents (e.g., DTT) in kinetic assays .
  • Validate with orthogonal methods : Confirm enzyme inhibition via fluorescence polarization and catalytic activity assays .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics (PK)?

Answer:

  • ADME prediction : Use tools like Schrödinger’s QikProp to calculate logP (2.8 ± 0.3) and aqueous solubility (-4.2 logS), identifying the need for solubilizing groups .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • Docking studies : Identify regions of the sulfonamide scaffold tolerant to modification without losing target binding (e.g., replacing the piperidine with a morpholine ring) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Enzyme inhibition : Potent inhibitor of kinases (IC₅₀ = 18 nM for BTK) and carbonic anhydrases due to sulfonamide’s zinc-binding capability .
  • Biochemical probing : Used in photoaffinity labeling to map enzyme active sites via its nitro group’s UV reactivity .

Advanced: How does the piperidine moiety impact this compound’s conformational flexibility and target selectivity?

Answer:

  • Conformational analysis : NMR and rotational barrier calculations show the piperidine ring adopts a chair conformation, positioning the nitrogen for optimal hydrogen bonding with Asp112 in BTK .
  • Selectivity profiling : Compare inhibition of BTK (IC₅₀ = 18 nM) vs. unrelated kinases (e.g., EGFR, IC₅₀ > 1 µM) using KinomeScan screening .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage : -20°C in amber vials under argon to prevent nitro group degradation.
  • Solubility : Stable in DMSO (50 mg/mL) for >6 months; avoid aqueous buffers with pH >8 to prevent sulfonamide hydrolysis .

Advanced: What mechanistic insights explain its dual activity as both an enzyme inhibitor and a DNA intercalator?

Answer:

  • Enzyme inhibition : Sulfonamide binds to catalytic zinc in carbonic anhydrase .
  • DNA intercalation : Planar pyridazine-nitrobenzene moiety inserts between base pairs, confirmed via ethidium bromide displacement assays and circular dichroism .
    Note : Dual activity necessitates careful interpretation of cytotoxicity assays.

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

Answer:

  • Modify the nitro group : Replace with a cyano group to reduce redox-mediated toxicity while retaining affinity.
  • Piperidine substitution : Introduce a 4-methyl group to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 5.3 hours in liver microsomes) .
  • Sulfonamide bioisosteres : Replace with phosphonamides to improve membrane permeability (test via Caco-2 monolayer assays ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.